2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide
Description
2-Amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a chiral small molecule characterized by a 2-aminopropanamide backbone and a (3S)-configured 1-methylpyrrolidin-3-yl substituent. The stereochemistry of the pyrrolidine ring is critical, as similar motifs are found in pharmacologically active compounds like tomopenem, a carbapenem antibiotic where the (3S)-pyrrolidinyl group contributes to β-lactamase stability . The propanamide moiety is a common pharmacophore in drug design, facilitating hydrogen bonding and target interactions. This compound’s structural uniqueness lies in its stereochemical arrangement, which may influence its physicochemical properties (e.g., solubility, logP) and biological activity.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C8H17N3O/c1-6(9)8(12)10-7-3-4-11(2)5-7/h6-7H,3-5,9H2,1-2H3,(H,10,12)/t6?,7-/m0/s1 |
InChI Key |
SKPSAWOKQUBQHI-MLWJPKLSSA-N |
Isomeric SMILES |
CC(C(=O)N[C@H]1CCN(C1)C)N |
Canonical SMILES |
CC(C(=O)NC1CCN(C1)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-methylpyrrolidine with a suitable amine and a propanamide derivative under controlled conditions. The reaction typically requires a catalyst and may be carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often performed in anhydrous conditions.
Substitution: Various electrophiles; reactions may require a base to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Stereochemical Impact : The target compound’s (3S)-pyrrolidine configuration contrasts with the (R)-configured analogs in and . Such stereochemical differences can dramatically alter binding affinity, as seen in tomopenem, where the (3S)-pyrrolidinyl group optimizes antibiotic activity .
Substituent Effects: Aromatic vs. N-Substituents: Methyl or isopropyl groups on the amide nitrogen (Evidences 8–9) reduce polarity, which may decrease solubility but enhance membrane permeability.
Backbone Modifications : The pyridinyl analog () replaces the pyrrolidine with a planar aromatic ring, likely reducing conformational flexibility and altering target selectivity.
Biological Activity
2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and implications for therapeutic applications.
Chemical Structure and Properties
The compound is characterized by:
- Amino group : Contributing to its reactivity.
- Pyrrolidine ring : Influencing its steric properties and biological interactions.
- Propanamide moiety : Enhancing its solubility and stability.
Its molecular formula is with a molecular weight of approximately 171.22 g/mol.
Research indicates that 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide may act on various biological targets, particularly in the neuropharmacological domain. Its potential mechanisms include:
- Interaction with neurotransmitter systems : Preliminary studies suggest it may act as an agonist or antagonist at specific receptors, influencing cognitive functions and exhibiting analgesic properties.
- Rho-kinase inhibition : This compound has been identified as a potential Rho-kinase inhibitor, which plays a crucial role in smooth muscle contraction and cell migration, making it relevant for conditions like hypertension and cancer.
Research Findings
Several studies have highlighted the compound's biological activities:
- Neuropharmacological Effects :
- A study demonstrated that compounds with similar structures can influence cognitive functions, suggesting that 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide may have neuroprotective effects.
- Analgesic Properties :
- Similar compounds have shown promise in pain modulation, indicating potential analgesic effects for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-Cyclopropyl Methyl Bimatoprost | Contains cyclopropyl and methyl groups | Used as an ophthalmic agent |
| 2-Amino-N-cyclopropyl-N-(3-nitrophenyl)methylacetamide | Contains nitrophenyl group | Potential anti-inflammatory properties |
| (S)-2-Amino-N-cyclopropyl-3-methyl-N-R-(1-methyl-pyrrolidin-3-yl)butyramide | Similar pyrrolidine structure | Investigated for central nervous system effects |
This table illustrates the versatility of compounds related to 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide in medicinal chemistry.
Synthesis
The synthesis of 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves multi-step organic synthesis techniques. These methods allow for variations in substituents, enabling researchers to explore structure-activity relationships effectively.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide?
- Methodological Answer : The synthesis of this compound can be approached via amide coupling reactions using protected pyrrolidine intermediates. For example, solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies ensures stereochemical fidelity. Optimization may involve microwave-assisted synthesis to reduce reaction times and improve yields. Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible intermediates and transition states, as demonstrated by ICReDD’s integrated computational-experimental workflows . Patents and literature on structurally similar compounds (e.g., [EP 3 590 515 A1]( )) suggest the use of coupling agents like HATU or EDCI in anhydrous DMF or THF under inert atmospheres .
Q. How should researchers handle safety and storage protocols for this compound?
- Methodological Answer : Safety protocols must align with GHS guidelines, even if direct classification data are unavailable. Key precautions include:
- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis or handling to avoid inhalation of fine particles.
- Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis or oxidation, as recommended for hygroscopic amides .
- Disposal : Follow EPA guidelines for amide-containing waste, including neutralization with dilute HCl before incineration .
Q. What spectroscopic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm stereochemistry and detect impurities (e.g., residual solvents). 2D NMR (COSY, HSQC) resolves overlapping signals in the pyrrolidine ring .
- HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm and ESI-MS for purity assessment. Chiral columns (e.g., Chiralpak IA) verify enantiomeric excess .
- X-ray Crystallography : Single-crystal analysis resolves absolute configuration, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives based on this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use Gaussian or ORCA to compute reaction pathways, transition states, and thermodynamic stability of derivatives. For example, DFT calculations (B3LYP/6-31G*) predict regioselectivity in amide bond formation .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target proteins (e.g., kinases or GPCRs). Adjust substituents on the pyrrolidine ring to optimize steric and electronic complementarity .
- Machine Learning (ML) : Train ML models on existing SAR data to prioritize derivatives with predicted high activity/low toxicity .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC₅₀ values) and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Experimental Replication : Standardize protocols (e.g., cell lines, buffer conditions) to isolate variables. For example, discrepancies in cytotoxicity may arise from differences in serum concentration during cell culture .
- Factorial Design : Use a 2^k factorial approach to test interactions between variables (e.g., pH, temperature) and identify confounding factors .
Q. How to optimize reaction conditions using factorial design?
- Methodological Answer :
- Screening Experiments : Apply a Plackett-Burman design to shortlist critical factors (e.g., catalyst loading, solvent polarity). For this compound, key variables include reaction temperature (20–80°C), equivalents of coupling agent (1.2–2.0), and solvent (DMF vs. acetonitrile) .
- Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships. For example, optimize yield (%) as a function of temperature and catalyst loading, with desirability functions balancing purity and cost .
Q. What are the challenges in scaling up synthesis from lab to pilot scale?
- Methodological Answer :
- Heat Transfer : Exothermic amidation reactions require jacketed reactors with controlled cooling to prevent thermal degradation .
- Purification : Replace column chromatography with continuous liquid-liquid extraction or membrane technologies (e.g., nanofiltration) for cost-effective large-scale purification .
- Process Control : Implement PAT (Process Analytical Technology) tools like inline FTIR to monitor reaction progress and ensure consistency .
Q. How to assess enantiomeric purity and its impact on pharmacological activity?
- Methodological Answer :
- Analytical Methods : Chiral HPLC (e.g., Chiralcel OD-H column) with a mobile phase of hexane:isopropanol (90:10) resolves enantiomers. Compare retention times to racemic standards .
- Biological Impact : Test enantiomers in vitro (e.g., receptor binding assays) and in vivo (PK/PD studies). For example, the (S)-enantiomer may show 10-fold higher affinity due to steric alignment with a hydrophobic binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
